3-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid
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Overview
Description
3-{[3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid is a complex organic compound featuring a benzothiazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenesulfonamide with a suitable carbonyl compound under acidic conditions.
Attachment of the Propanoyl Group: The benzothiazole intermediate is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-substituted benzothiazole.
Amidation Reaction: The propanoyl-substituted benzothiazole is then subjected to an amidation reaction with 3-aminobenzoic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or interact with proteins, affecting their function. The propanoyl and benzoic acid groups can further modulate these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoic acid
- 3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid has a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both the benzothiazole and benzoic acid moieties allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C17H14N2O6S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C17H14N2O6S/c20-15(18-12-5-3-4-11(10-12)17(22)23)8-9-19-16(21)13-6-1-2-7-14(13)26(19,24)25/h1-7,10H,8-9H2,(H,18,20)(H,22,23) |
InChI Key |
RMBXLLIXMJBXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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